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Compound of Interest

Compound Name: C19H20FN306

Cat. No.: B15174627

Compound Name: N-(4-fluorophenyl)-N'-(2-methoxy-5-(3-oxomorpholino)phenyl)urea
Molecular Formula: C19H20FN306 Molecular Weight: 417.38 g/mol Structure: (A visual
representation of the chemical structure would be placed here)

l. Introduction

These application notes provide a comprehensive guide for the spectroscopic analysis of the
compound C19H20FN3O06, identified as N-(4-fluorophenyl)-N'-(2-methoxy-5-(3-
oxomorpholino)phenyl)urea. This document is intended for researchers, scientists, and
professionals in drug development who are involved in the characterization of novel small
molecules. The protocols outlined below describe standard methodologies for obtaining and
interpreting data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry
(MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis)
Spectroscopy.

While specific experimental data for CL9H20FN306 is not publicly available, this document
provides expected spectroscopic characteristics based on its chemical structure and data from
analogous phenylurea compounds. Phenylurea derivatives are a significant class of
compounds in medicinal chemistry, often investigated for their potential as kinase inhibitors and
other therapeutic activities.[1][2]

Il. Predicted Spectroscopic Data Summary
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The following tables summarize the expected spectroscopic data for C19H20FN306 based on
its structural features. These are predicted values and should be confirmed by experimental
analysis.

Table 1: Predicted *H NMR Data (in CDClIs, 400 MHz)

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~8.0-8.5 Singlet 1H Ar-NH-CO
~7.2-75 Multiplet 2H Ar-H (ortho to F)
~6.9-7.1 Multiplet 2H Ar-H (meta to F)
) Ar-H (ortho to urea,
~7.0-7.2 Multiplet 1H
meta to OMe)
Ar-H (meta to urea,
~6.8-6.9 Doublet 1H
ortho to OMe)
~6.6 - 6.7 Doublet 1H Ar-H (para to urea)
~4.0-4.2 Triplet 2H O-CHz (morpholine)
~3.8-3.9 Singlet 3H OCHs
~3.6-3.8 Triplet 2H N-CHz (morpholine)
~3.4-3.6 Singlet 1H CO-NH-Ar
~3.3-35 Multiplet 2H CO-CH:z (morpholine)
~3.0-3.2 Multiplet 2H N-CHz (morpholine)

Table 2: Predicted 13C NMR Data (in CDCls, 100 MHz)
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Chemical Shift (ppm) Assighment

~155 C=0 (urea)

~158 (d, J=240 Hz) C-F

~150 C-OMe

~145 C-N (morpholine side)

~135 (d, J=3 Hz)

C-NH (fluorophenyl)

~130

C-NH (methoxyphenyl)

~122 (d, J=8 Hz)

CH (ortho to F)

~120

CH (ortho to urea)

~115 (d, J=22 Hz)

CH (meta to F)

~110 CH (ortho to OMe)
~105 CH (para to urea)
~67 O-CHz (morpholine)
~56 OCHs

~50 N-CHz (morpholine)
~48 CO-CH:z (morpholine)
~45 N-CHz (morpholine)

Table 3: Predicted Mass Spectrometry Data

lon Expected m/z
[M+H]* 418.1460
[M+Na]* 440.1279
[M-H]~ 416.1303
Table 4: Predicted FTIR Data
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Wavenumber (cm~?) Functional Group

3300 - 3400 N-H stretching (urea)

2850 - 3000 C-H stretching (aromatic and aliphatic)
1640 - 1680 C=0 stretching (urea, amide 1)

1580 - 1620 N-H bending (urea, amide II)

1500 - 1550 C=C stretching (aromatic)

1200 - 1300 C-O stretching (aryl ether)

1100 - 1200 C-F stretching

1000 - 1100 C-N stretching

Table 5: Predicted UV-Vis Data (in Ethanol)

Molar Absorptivity (g, . .
Amax (nm) Electronic Transition
M~'cm™)
~220-240 > 10,000 m-T
~260-280 > 10,000 T~ T

lll. Experimental Protocols

A common method for the synthesis of N,N'-disubstituted ureas involves the reaction of an
amine with an isocyanate.[3][4]

Materials:

Substituted aniline (e.g., 4-fluoroaniline)

Substituted isocyanate (e.g., 2-methoxy-5-(3-oxomorpholino)phenyl isocyanate)

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Stirring apparatus
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e Reaction vessel

 Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

o Dissolve the substituted aniline in the anhydrous solvent in the reaction vessel.

o Slowly add a stoichiometric equivalent of the substituted isocyanate to the solution while

stirring at room temperature.

» Continue stirring the reaction mixture at room temperature for 2-24 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, concentrate the reaction mixture under reduced pressure.

» Purify the crude product by column chromatography on silica gel or by recrystallization from

a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure N,N'-

disubstituted urea.

G

Reactants

Substituted Isocyanate

Reaction Purification

Reaction in

Substituted Aniline

J

Anhydrous Solvent

Column Chromgtog_raphy Pure N,N'-Disubstituted Urea
or Recrystallization

Click to download full resolution via product page

Caption: General workflow for the synthesis of N,N'-disubstituted ureas.

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules in
solution.[5][6][7]
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Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., CDCls, DMSO-de)

Internal standard (e.g., Tetramethylsilane - TMS)
Protocol for 1H and *C NMR:

o Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a
suitable deuterated solvent in a clean, dry NMR tube.

e Add a small amount of TMS as an internal standard (0O ppm).
e Place the NMR tube in the spectrometer's probe.

e Acquire the *H NMR spectrum, typically using a pulse program with a sufficient number of
scans to achieve a good signal-to-noise ratio.

e Process the FID (Free Induction Decay) by applying a Fourier transform, phase correction,
and baseline correction.

« Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.
e Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.
e Process the 13C NMR data similarly to the *H data.

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound.[8][9][10]

Instrumentation:
e High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap)

 lonization source (e.g., Electrospray lonization - ESI)

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10003995/
https://www.pharmafocusamerica.com/articles/mass-spectrometry-techniques-in-pharmaceutical-analysis-a-pathway-to-improved-drug-quality
https://pmc.ncbi.nlm.nih.gov/articles/PMC5031633/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15174627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Solvent for sample dissolution (e.g., Methanol, Acetonitrile)

Protocol:

Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a suitable solvent.

 Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography
system.

e Acquire the mass spectrum in both positive and negative ion modes.
o Determine the accurate mass of the molecular ions (e.g., [M+H]*, [M+Na]*, [M-H]").

e Use the accurate mass to calculate the elemental composition and confirm the molecular
formula.

 If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns
for structural confirmation.

FTIR spectroscopy is used to identify the functional groups present in a molecule.[11][12][13]
Instrumentation:

o FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

e Solid sample of the compound

Protocol (using ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal.
e Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
e Apply pressure using the instrument's clamp to press the sample against the crystal.

e Acquire the sample spectrum over the desired range (typically 4000-400 cm™1).

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://egikunoo.wordpress.com/wp-content/uploads/2020/03/lab-9-ftir-spectroscopy.pdf
https://rtilab.com/techniques/ftir-analysis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15174627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Clean the ATR crystal thoroughly after the measurement.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly for compounds with chromophores such as aromatic rings.[14][15][16]

Instrumentation:

e UV-Vis Spectrophotometer

e Quartz cuvettes (1 cm path length)

e Spectroscopic grade solvent (e.g., Ethanol, Methanol)

Protocol:

o Prepare a stock solution of the sample of known concentration in the chosen solvent.

o Prepare a series of dilutions from the stock solution to determine the optimal concentration
for measurement (absorbance should ideally be between 0.1 and 1.0).

 Fill a quartz cuvette with the pure solvent to be used as a blank.
e Place the blank cuvette in the spectrophotometer and record the baseline.

» Rinse the sample cuvette with the sample solution, then fill it and place it in the
spectrophotometer.

e Scan the sample across the UV-Vis range (typically 200-800 nm).
« |dentify the wavelength(s) of maximum absorbance (Amax).

e |If quantitative analysis is required, use the Beer-Lambert law (A = &cl) to calculate the molar
absorptivity (€).

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.youtube.com/watch?v=o-NkCA8Y6uU
https://www.youtube.com/watch?v=atw24LAUKTw
https://m.youtube.com/watch?v=RQKU1hUu4Vs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15174627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

IV. Biological Context and Potential Signhaling
Pathways

While the specific biological activity of C19H20FN306 has not been reported, many phenylurea
derivatives are known to exhibit potent biological activities, frequently as inhibitors of protein
kinases.[17][18][19] Structurally similar compounds have been investigated as inhibitors of
Receptor Tyrosine Kinases (RTKs) and key intracellular signaling pathways such as the
PISK/Akt/mTOR pathway, which are often dysregulated in cancer.[20][21][22][23]

Potential Signaling Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth,
proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
Small molecule inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR,
are of significant interest in drug development. Phenylurea-containing compounds have been
identified as inhibitors of various kinases within this and related pathways.
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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by phenylurea compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Spectroscopic
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[https://www.benchchem.com/product/b15174627#spectroscopic-analysis-of-c19h20fn306]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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